Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2 and a molecular weight of 229.65 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids . The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a crucial structural component in many biologically active compounds.
Preparation Methods
The synthesis of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The introduction of the difluoro group can be achieved through fluorination reactions, while the esterification to form the acetate group is typically done using standard esterification techniques with methanol and an acid catalyst. Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other groups can be introduced using reagents like sodium azide or alkyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
Scientific Research Applications
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create effective products.
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of various receptors in the nervous system. The difluoro groups enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:
Methyl 2-(4-piperidyl)acetate hydrochloride: Similar structure but lacks the difluoro groups, resulting in different chemical and biological properties.
Methyl 2-(3,3-dichloropiperidin-4-yl)acetate hydrochloride: Contains chlorine instead of fluorine, which affects its reactivity and biological activity.
Methyl 2-(3,3-difluoropiperidin-4-yl)propionate hydrochloride: Similar structure but with a propionate group instead of an acetate, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-(3,3-difluoropiperidin-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-2-3-11-5-8(6,9)10;/h6,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUDEQLHQHPZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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